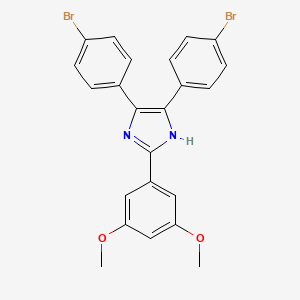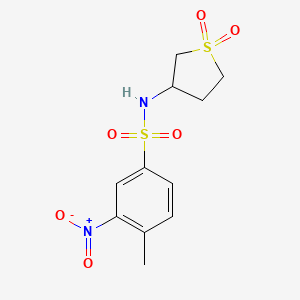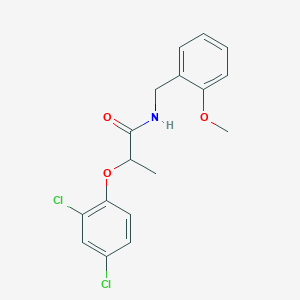
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been of significant interest in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole involves the inhibition of specific enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole depend on the specific application and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungi and bacteria, this compound has been shown to inhibit cell growth and division. Additionally, this compound has been investigated for its potential to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, this compound has been shown to have low toxicity in normal cells and tissues. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole. One potential direction is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, the development of new synthesis methods and modifications of the chemical structure may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Conclusion
In conclusion, 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is a chemical compound with significant potential as a therapeutic agent. This compound has been extensively studied for its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its potential to treat neurodegenerative diseases. Further research is needed to explore the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Synthesemethoden
The synthesis of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole involves the reaction of 4-bromobenzyl bromide and 3,5-dimethoxybenzaldehyde with ammonium acetate in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties in various scientific studies. Additionally, this compound has been investigated for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c1-28-19-11-16(12-20(13-19)29-2)23-26-21(14-3-7-17(24)8-4-14)22(27-23)15-5-9-18(25)10-6-15/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIDIPEBFQETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)

![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)